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molecular formula C14H6N2O6 B085473 1,8-Dinitroanthraquinone CAS No. 129-39-5

1,8-Dinitroanthraquinone

Cat. No. B085473
M. Wt: 298.21 g/mol
InChI Key: MBIJFIUDKPXMAV-UHFFFAOYSA-N
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Patent
US03963762

Procedure details

The procedure is as described in Example 5, except that the mixed dinitration of anthraquinone is carried out not only with the extract left after stirring of the 1,5-dinitroanthraquinone, but also with the HNO3 -moist filter cake containing 1,5- and 1,8-dinitroanthraquinone obtained in accordance with variant (a) or (b) of Example 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,5- and 1,8-dinitroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.[N+:17]([C:20]1[C:33]2[C:32](=[O:34])[C:31]3[C:26](=[C:27]([N+]([O-])=O)[CH:28]=[CH:29][CH:30]=3)[C:25](=[O:38])[C:24]=2[CH:23]=[CH:22][CH:21]=1)([O-:19])=[O:18].[N+:39]([O-])([OH:41])=[O:40]>>[N+:39]([C:30]1[C:31]2[C:32](=[O:34])[C:33]3[C:24](=[CH:23][CH:22]=[CH:21][C:20]=3[N+:17]([O-:19])=[O:18])[C:25](=[O:38])[C:26]=2[CH:27]=[CH:28][CH:29]=1)([O-:41])=[O:40]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
1,5- and 1,8-dinitroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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